

toxicological comparison of butyl acid phosphate and related phosphate esters

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Compound of Interest

Compound Name: *Butyl acid phosphate*

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A Toxicological Deep Dive: Butyl Acid Phosphate and Its Ester Counterparts

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[CITY, State] – [Date] – In a comprehensive toxicological comparison, this guide offers researchers, scientists, and drug development professionals an in-depth analysis of **butyl acid phosphate** and its related phosphate esters. This report collates and presents critical toxicological data from a wide array of studies, providing a valuable resource for assessing the relative safety profiles of these widely used industrial chemicals. The following guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a clear understanding of the toxicological properties of these compounds.

Comparative Toxicological Data

The following tables summarize the available quantitative data for **butyl acid phosphate** and selected related phosphate esters, focusing on key toxicological endpoints such as acute toxicity, developmental toxicity, and genotoxicity.

Table 1: Acute Toxicity Data for Selected Phosphate Esters

Chemical Name	CAS Number	Test Species	Route	LD50/LC50	Reference
Butyl Acid Phosphate	12788-93-1	Rat	Oral	2140 mg/kg	[1]
Rabbit	Dermal	> 5000 mg/kg	[1]		
Rat	Inhalation	20 mg/L/1 hr	[1]		
Dibutyl Phosphate	107-66-4	Rat	Oral	>2000 mg/kg bw/day	[2]
Rabbit	Dermal	>4000 mg/kg bw	[3]		
Tributyl Phosphate (TBP)	126-73-8	Rat	Oral	1390 mg/kg	[4][5]
Rabbit	Dermal	> 10000 mg/kg	[4]		
Rat	Inhalation	1.359 mg/L/4 hr	[4]		
Triphenyl Phosphate (TPHP)	115-86-6	Rat	Oral	> 690 mg/kg-bw/day (NOAEL)	[6]
Tris(2-chloroethyl) phosphate (TCEP)	115-96-8	Rat	Oral	1500 mg/kg (female)	[7]

Table 2: Developmental and Reproductive Toxicity Data

Chemical Name	Test Species	Study Type	NOAEL	LOAEL	Effects Observed	Reference
Dibutyl Phosphate	Rat	Combined repeated dose/reproductive/developmental toxicity screen	-	100 mg/kg bw/day	Parental toxicity	[2]
Tributyl Phosphate (TBP)	Rat	Subacute Oral	-	0.14 ml/kg	Degenerative changes in seminiferous tubules	[8]
Triphenyl Phosphate (TPHP)	Rat	Reproductive/developmental dietary study	690 mg/kg-bw/day (Reproductive)	Not identified	No reproductive effects at highest dose tested	[6]
Rat	Perinatal study	-	1000 ppm	Reduced offspring bodyweight, delays in pubertal endpoints, reduced cholinesterase activity	[9][10]	

Table 3: Genotoxicity Data

Chemical Name	Assay	Test System	Metabolic Activation (S9)	Result	Reference
Tris(2-chloroethyl) phosphate (TCEP)	Ames Test	<i>S. typhimurium</i>	Without	Not mutagenic	[11]
With	Equivocal	[11]			
Mammalian Cells	In vitro	-	Sister chromatid exchanges, cell transformation	[11]	
Chinese Hamster	In vivo	-	Equivocal (micronucleus test)	[11]	
Rat	In vivo	-	Dominant lethal mutations	[11]	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard OECD test guidelines frequently referenced in the toxicological assessment of these phosphate esters.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Test Animals: Typically, young adult rodents (e.g., rats) of a single sex are used.[\[12\]](#)

- Procedure: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[\[12\]](#) Animals are fasted before administration. [\[12\]](#)
- Observations: Animals are observed for mortality, signs of toxicity, and behavioral changes for up to 14 days.[\[12\]](#)
- Endpoint: The LD50 is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.[\[12\]](#)

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study aims to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Test Animals: Pregnant rodents (commonly rats) or rabbits are used.[\[16\]](#)
- Procedure: The test substance is administered daily to pregnant animals, typically from implantation to the day before expected delivery.[\[16\]](#)[\[18\]](#) At least three dose levels are used. [\[16\]](#)
- Observations: Maternal animals are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[\[16\]](#)
- Endpoints: Key endpoints include maternal toxicity, embryo-fetal survival, fetal weight, and the incidence of malformations and developmental variations.[\[17\]](#) The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined. [\[20\]](#)

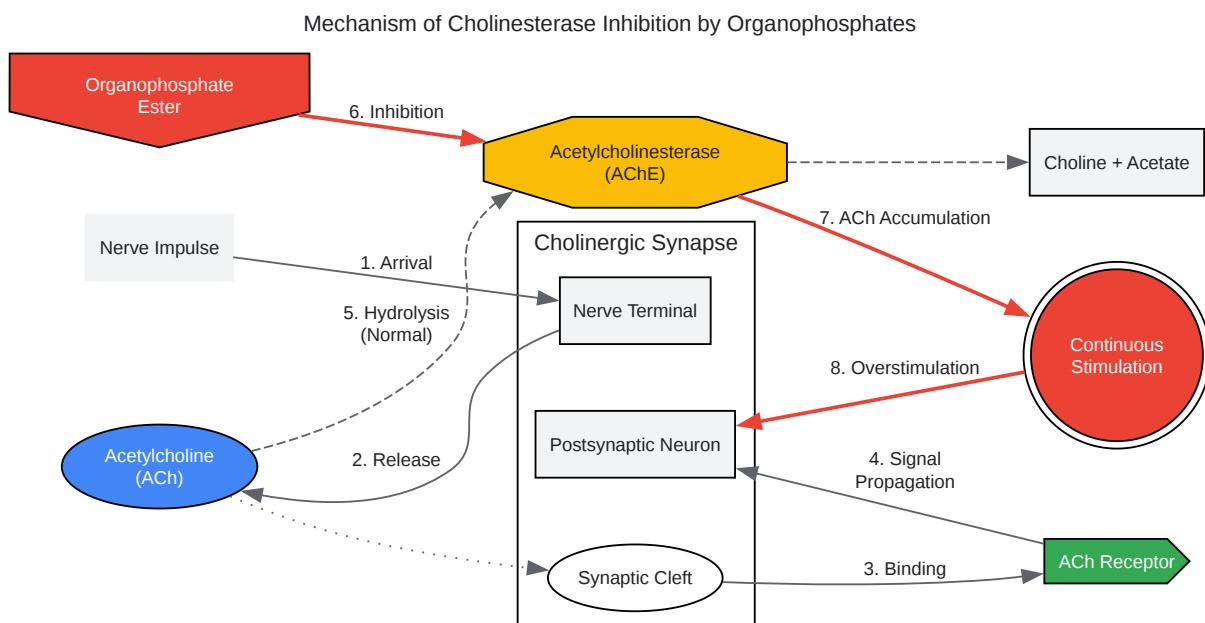
Bacterial Reverse Mutation Test (Ames Test; Based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical, specifically its ability to induce gene mutations.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- **Test System:** The assay uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[21][24]
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[22]
- **Observations:** The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted.[22]
- **Endpoint:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[22]

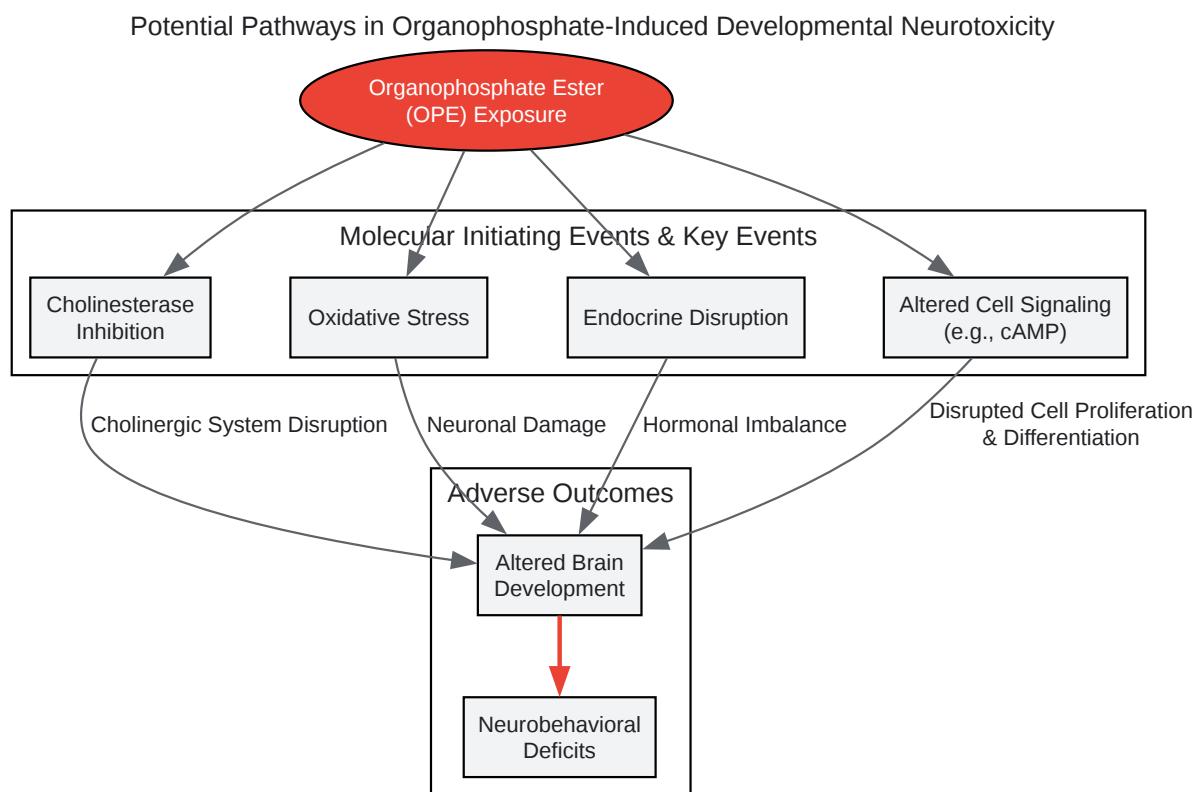
Signaling Pathways and Experimental Workflows

To visually represent the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.



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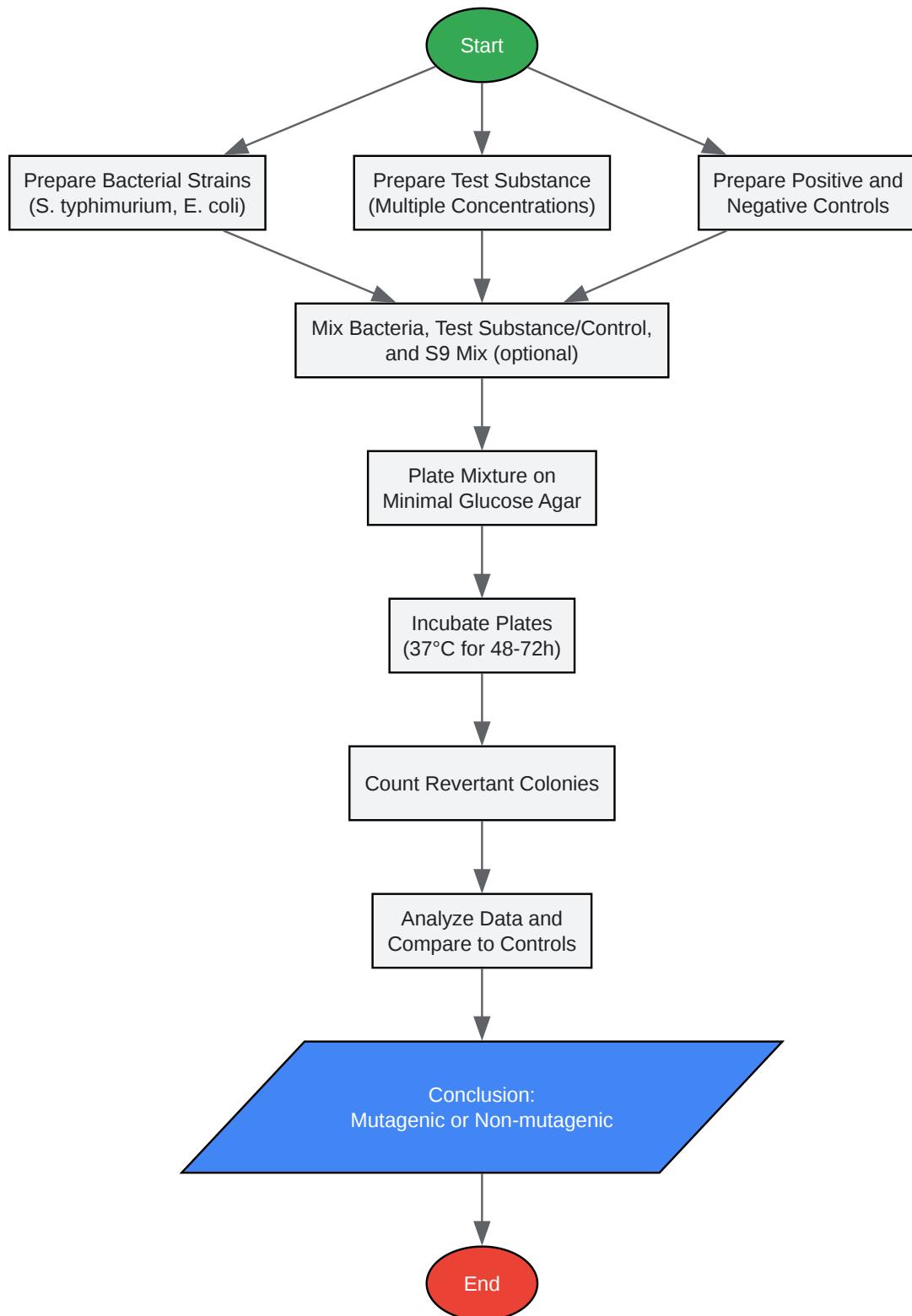
Caption: Mechanism of Cholinesterase Inhibition by Organophosphates.



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Caption: Potential Pathways in Organophosphate-Induced Developmental Neurotoxicity.

Experimental Workflow for the Ames Test (OECD 471)

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Caption: Experimental Workflow for the Ames Test (OECD 471).

Discussion

The compiled data indicate that while **butyl acid phosphate** and its related esters exhibit a range of toxicities, there are discernible differences in their profiles. Acute toxicity varies, with some compounds like tributyl phosphate showing higher acute oral toxicity in rats compared to **butyl acid phosphate**.^{[1][4][5]}

A significant area of concern for many organophosphate esters is their potential for developmental and neurotoxic effects.^[26] For instance, perinatal exposure to triphenyl phosphate (TPHP) in rats has been associated with reduced offspring body weight, developmental delays, and cholinesterase inhibition at doses that did not cause overt maternal toxicity.^{[9][10]} The primary mechanism of acute neurotoxicity for many organophosphates is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of nerve cells.^{[27][28][29][30][31]} However, evidence also suggests that developmental neurotoxicity can occur through mechanisms independent of cholinesterase inhibition, involving pathways related to oxidative stress, endocrine disruption, and altered cell signaling.^{[26][32][33][34][35]}

Genotoxicity data, as exemplified by tris(2-chloroethyl) phosphate (TCEP), can be complex, with results varying depending on the test system and the presence of metabolic activation.^[11] TCEP has shown some evidence of genotoxic potential in mammalian cells in vitro and in vivo, though its mutagenicity in bacterial systems is less clear.^[11]

Conclusion

This comparative guide provides a foundational overview of the toxicology of **butyl acid phosphate** and related phosphate esters. The data presented underscore the importance of a thorough toxicological evaluation for each compound, considering a range of endpoints. The provided experimental protocols and pathway diagrams offer valuable context for understanding how these toxicological assessments are conducted and the biological mechanisms that may be involved. Researchers and professionals in drug development and chemical safety are encouraged to use this guide as a starting point for more detailed, compound-specific risk assessments.

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